4-Tert-butoxy-N-methoxy-N-methylbenzamide

Lipophilicity Drug-likeness Membrane permeability

Researchers synthesizing 4-hydroxybenzoyl-derived ketones face competing nucleophilic reactivity at the phenol oxygen during organometallic addition. 4-Tert-butoxy-N-methoxy-N-methylbenzamide solves this by providing an orthogonal Weinreb amide handle with an acid-labile tert-butyl ether protecting group. • Enables two-step ketone synthesis then deprotection without side reactions • XLogP3 2.4 (vs. 0.7 parent) facilitates organic-phase extraction and purification • TPSA 38.8 Ų and HBD=0 support CNS fragment library design. Supplied at ≥98% purity with full QC documentation.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 916791-35-0
Cat. No. B1292676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butoxy-N-methoxy-N-methylbenzamide
CAS916791-35-0
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)C(=O)N(C)OC
InChIInChI=1S/C13H19NO3/c1-13(2,3)17-11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3
InChIKeyAFPRGMGUHZFQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butoxy-N-methoxy-N-methylbenzamide (CAS 916791-35-0): Physicochemical and Structural Baseline for Procurement Decisions


4-Tert-butoxy-N-methoxy-N-methylbenzamide (CAS 916791-35-0) is a para-substituted Weinreb amide (N-methoxy-N-methylbenzamide) bearing a bulky, lipophilic tert-butoxy (-OC(CH₃)₃) group at the 4-position of the phenyl ring . With a molecular formula of C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol, this compound integrates two orthogonal functional handles: a Weinreb amide moiety enabling controlled acylating reactivity for ketone/aldehyde synthesis, and a tert-butyl aryl ether that serves as an acid-labile protecting group for the latent phenol . It is classified as a research chemical building block and is supplied at ≥95% purity by multiple vendors .

Why 4-Tert-butoxy-N-methoxy-N-methylbenzamide Cannot Be Replaced by Simpler Weinreb Amides or Non-Weinreb Benzamides


Generic substitution of 4-Tert-butoxy-N-methoxy-N-methylbenzamide with the unsubstituted parent Weinreb amide (N-methoxy-N-methylbenzamide, CAS 6919-61-5) or with non-Weinreb 4-tert-butoxybenzamide (CAS 99985-67-8) introduces quantifiable liabilities. The parent Weinreb amide exhibits an XLogP3 of 0.7, whereas the 4-tert-butoxy derivative achieves an XLogP3 of 2.4—a difference of 1.7 log units corresponding to approximately 50-fold higher lipophilicity—significantly altering membrane partitioning and solubility behaviour . Conversely, 4-tert-butoxybenzamide lacks the Weinreb N-methoxy-N-methyl functionality entirely, precluding its use as a controlled acylating agent for ketone or aldehyde synthesis via the Weinreb–Nahm protocol [1]. The 4-hydroxy analog (CAS 460747-44-8) introduces a hydrogen-bond donor, increasing polarity and introducing competing nucleophilic reactivity at the phenol oxygen, whereas the tert-butyl ether of the target compound eliminates this liability while retaining the option for acid-mediated deprotection to reveal the phenol on demand . These physicochemical and functional differences render simple interchange scientifically unsound for applications where specific lipophilicity, orthogonal reactivity, or protected-phenol intermediate status is required.

4-Tert-butoxy-N-methoxy-N-methylbenzamide: Head-to-Head and Cross-Study Comparative Evidence for Differentiated Selection


Lipophilicity (XLogP3) Advantage of the 4-tert-Butoxy Derivative Over the Parent Weinreb Amide

The 4-tert-butoxy substitution dramatically increases calculated lipophilicity compared to the unsubstituted parent N-methoxy-N-methylbenzamide. According to BOC Sciences technical datasheets, the target compound exhibits an XLogP3 of 2.4 , while the parent Weinreb amide (CAS 6919-61-5) exhibits an XLogP3 of 0.7 . This represents a ΔLogP of +1.7, or an approximately 50-fold increase in octanol–water partition coefficient, which is consequential for membrane permeation, passive diffusion, and formulation in lipophilic matrices. An independent prediction from ACD/Labs Percepta (ChemSpider CSID 21540902) gives ACD/LogP 2.83 for the target compound, corroborating the elevated lipophilicity .

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Comparison: 4-tert-Butoxy vs. Parent Weinreb Amide vs. 4-Methoxy Analog

The target compound displays a TPSA of 38.8 Ų (BOC Sciences) , which is higher than the parent Weinreb amide (29.5 Ų) but nearly identical to the 4-methoxy analog (PSA 38.77 Ų, LogP 1.33–1.60) . Despite sharing a comparable TPSA with the methoxy derivative, the tert-butoxy compound achieves an approximately 1.0–1.2 log unit higher lipophilicity (XLogP3 2.4 vs. LogP ~1.33–1.60), indicating more favourable passive partitioning at equivalent polar surface area. The TPSA remains below the widely cited 60 Ų threshold associated with blood-brain barrier penetration, suggesting that the added bulk does not compromise CNS drug-likeness [1].

Polar surface area Blood-brain barrier permeability Oral bioavailability

Orthogonal Protection Strategy: Acid-Labile tert-Butyl Ether Enables Phenol Unmasking Without Compromising Weinreb Amide Integrity

The tert-butoxy substituent at the 4-position functions as an acid-labile protecting group for the corresponding phenol (4-hydroxy-N-methoxy-N-methylbenzamide, CAS 460747-44-8). tert-Butyl aryl ethers are cleaved under mild acidic conditions (e.g., TFA in DCM, HCl/dioxane) that leave the Weinreb N-methoxy-N-methyl amide functionality intact, as demonstrated in general protocols for tert-butyl ether deprotection in the presence of tertiary amides [1][2]. In contrast, the 4-methoxy analog requires harsher demethylation conditions (BBr₃, HBr/AcOH, or strong Lewis acids) that risk concomitant side reactions at the Weinreb amide motif, including N–O bond cleavage or over-reduction [3]. The 4-hydroxy analog, while directly available, introduces a nucleophilic phenol that can compete in acylation, alkylation, or organometallic addition steps, necessitating in situ protection and increasing step count.

Protecting group orthogonality Solid-phase synthesis Multi-step synthesis

Molecular Complexity and Rotatable Bond Count Differentiate the 4-tert-Butoxy Derivative from Simpler Analogs for Fragment-Based and Diversity-Oriented Synthesis

The target compound contains 4 rotatable bonds (RB = 4) and a heavy atom count (HAC) of 17, compared to just 2 rotatable bonds and HAC = 12 for the parent Weinreb amide (N-methoxy-N-methylbenzamide) . The increased rotatable bond count reflects the tert-butoxy substituent, which adds conformational flexibility and three additional heavy atoms (one quaternary sp³ carbon and, upon deprotection, the latent phenolic oxygen). In fragment-based drug discovery, compounds with rotatable bond counts in the 3–6 range are considered optimal for balancing binding entropy penalties with conformational adaptability [1]. The parent Weinreb amide (RB = 2) lies below this range and may be overly rigid, while the 4-methoxy analog (RB = 3, from structure) provides intermediate flexibility. The tert-butyl group also contributes substantial steric bulk (molar refractivity 66.9 cm³) that can be exploited for induced-fit binding or for filling hydrophobic pockets in target proteins .

Rotatable bonds Molecular complexity Diversity-oriented synthesis

Modified Weinreb Amide Reactivity: Class-Level Evidence that Sterically Demanding O-Substituents Suppress Undesired Elimination Pathways

Although direct experimental data for the 4-tert-butoxy compound is limited in the primary literature, closely related work by Labeeuw, Phansavath, and Genêt (2004) on N-tert-butoxy-N-methylamides provides class-level evidence that replacing the O-methyl group of a Weinreb amide with a sterically demanding O-tert-butyl substituent suppresses an undesired E2 elimination pathway during arylation reactions [1]. In their study, the O-methyl Weinreb amide (4b) predominantly gave the demethoxylated by-product 8 under standard conditions, whereas the N-tert-butoxy derivative (4e) delivered the desired arylation product 5b in 77% yield (increasing to 86% with optimised base stoichiometry) [1]. Although the structural modification in their work is at the amide nitrogen rather than the phenyl ring, the steric principle—that bulky tert-butoxy groups can suppress elimination side reactions—is mechanistically transferable and supports the rationale that the tert-butoxy substituent on the aryl ring may similarly influence reaction chemoselectivity through steric and electronic modulation of the benzamide carbonyl electrophilicity.

Weinreb amide reactivity Side-reaction suppression Acylation efficiency

Recommended Procurement and Application Scenarios for 4-Tert-butoxy-N-methoxy-N-methylbenzamide Based on Quantitative Differentiation Evidence


Multi-Step Synthesis Requiring Late-Stage Phenol Deprotection After Weinreb Amide Ketone Formation

In synthetic sequences where a 4-hydroxybenzoyl-derived ketone or aldehyde is the target, 4-Tert-butoxy-N-methoxy-N-methylbenzamide enables a two-step sequence: (i) Weinreb amide reaction with an organometallic nucleophile (Grignard or organolithium) to form the ketone, followed by (ii) acid-mediated tert-butyl ether cleavage to liberate the phenol. By using the tert-butoxy-protected Weinreb amide instead of the free 4-hydroxy analog, competing nucleophilic reactivity at the phenol oxygen is eliminated during the organometallic addition step, as supported by class-level protecting group orthogonality evidence [1]. The elevated lipophilicity (XLogP3 2.4 vs. 0.7 for the parent Weinreb amide) facilitates extraction and chromatographic purification of the intermediate ketone in organic solvents prior to deprotection .

CNS-Focused Compound Library Synthesis Where Balanced Lipophilicity and Low TPSA Are Required

For medicinal chemistry programs targeting central nervous system (CNS) receptors, 4-Tert-butoxy-N-methoxy-N-methylbenzamide offers an attractive profile: its TPSA of 38.8 Ų falls below the 60 Ų CNS-permeability threshold, while its XLogP3 of 2.4 provides sufficient lipophilicity for passive blood-brain barrier penetration without exceeding the typical LogP sweet spot of 1–3 for CNS drugs [1]. Compared to the 4-methoxy analog (LogP ~1.33–1.60) at essentially equivalent PSA, the tert-butoxy derivative provides an additional ~1 log unit of lipophilicity that can be leveraged to fine-tune ADME properties without altering hydrogen-bonding capacity. The absence of H-bond donors (HBD = 0) further distinguishes it from the 4-hydroxy analog (HBD = 1), which would incur an additional desolvation penalty for CNS penetration [2].

Fragment-Based Drug Discovery (FBDD) Collections Requiring Intermediate-Molecular-Complexity Building Blocks

With a molecular weight of 237.29 Da, 4 rotatable bonds, and 17 heavy atoms, 4-Tert-butoxy-N-methoxy-N-methylbenzamide occupies a privileged 'intermediate complexity' space between minimal fragments (MW < 200, RB ≤ 2) and lead-like compounds (MW > 300) [1]. Its rotatable bond count of 4 falls within the optimal range identified by Veber et al. for oral bioavailability, and its calculated molar refractivity (66.9 cm³) indicates significant steric bulk from the tert-butyl group that can probe hydrophobic sub-pockets during fragment screening [2]. Procurement of this compound for fragment libraries provides a functionalised, synthetically tractable scaffold that permits both amide diversification (via Weinreb ketone synthesis) and phenol-directed elaboration (after deprotection) within a single building block, reducing the number of building blocks required to cover chemical space around the 4-oxybenzamide pharmacophore.

Chiral Weinreb Amide Equivalent Development and Asymmetric Synthesis

The O-tert-butyl motif has been employed in chiral Weinreb amide equivalents, as reported by Genêt and co-workers, where N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates served as chiral Weinreb amide surrogates for asymmetric ketone synthesis [1]. Although 4-Tert-butoxy-N-methoxy-N-methylbenzamide is achiral, its tert-butoxy group on the aryl ring provides a steric handle that can influence diastereoselectivity in reactions at the Weinreb carbonyl when chiral nucleophiles or chiral auxiliaries are employed. Researchers developing asymmetric acylation methodology may therefore find this compound a useful achiral benchmark substrate for comparing diastereoselectivity trends as a function of aryl substitution, analogous to the steric tuning demonstrated with O-tert-butyl hydroxamates in the chiral Weinreb amide literature.

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